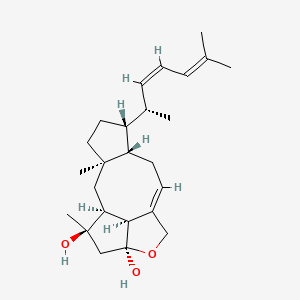
Ophiobolin H
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ophiobolin H is a sesterterpenoid compound characterized by a unique 5-8-5 tricyclic skeleton. It is a secondary metabolite produced by certain fungi, particularly those belonging to the genera Bipolaris, Drechslera, Cephalosporium, and Aspergillus . Ophiobolins, including this compound, exhibit a range of biological activities, making them of significant interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ophiobolin H involves complex chemical reactions due to its intricate structure. One approach involves the use of bifunctional terpene synthase, which catalyzes both chain elongation and cyclization . In a laboratory setting, the synthesis can be achieved through whole-cell biotransformation methods combined with metabolic engineering to enhance the expression of key biosynthetic genes . For instance, using Saccharomyces cerevisiae as a chassis, a high yield of Ophiobolin F, a precursor to this compound, can be achieved .
Industrial Production Methods: Industrial production of this compound can be optimized by using engineered microbial cell factories. For example, Escherichia coli can be genetically modified to overexpress specific terpene synthase genes, leading to the production of this compound . Additionally, optimizing culture conditions and metabolic pathways can significantly improve the yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Ophiobolin H undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to produce derivatives with specific properties .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions typically occur under controlled conditions, such as specific pH levels and temperatures, to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound include various oxidized and reduced derivatives. These derivatives often exhibit enhanced biological activities, making them valuable for further research and potential therapeutic applications .
Scientific Research Applications
Ophiobolin H has a wide range of scientific research applications due to its diverse biological activities. In chemistry, it is used as a model compound for studying complex terpenoid synthesis and reactions . In biology, this compound is investigated for its cytotoxic effects on various cell lines, making it a potential candidate for anticancer research . In medicine, its antimicrobial and antiviral properties are explored for developing new therapeutic agents .
Mechanism of Action
The mechanism of action of Ophiobolin H involves its interaction with cellular components, leading to various biological effects. One of the primary targets of this compound is calmodulin, a calcium-binding messenger protein . By binding to calmodulin, this compound disrupts calcium signaling pathways, leading to apoptosis in certain cell types . Additionally, this compound can alter cell membrane permeability, leading to cell death .
Comparison with Similar Compounds
Ophiobolin H is part of a larger family of ophiobolins, which includes compounds like Ophiobolin A, Ophiobolin B, and Ophiobolin F . While these compounds share a similar tricyclic skeleton, they differ in their functional groups and biological activities . For instance, Ophiobolin A is known for its potent phytotoxic effects, whereas Ophiobolin F exhibits significant cytotoxicity against cancer cells . The unique structural features of this compound, such as its specific functional groups, contribute to its distinct biological activities and make it a valuable compound for research .
Properties
CAS No. |
90108-64-8 |
|---|---|
Molecular Formula |
C25H38O3 |
Molecular Weight |
386.6 g/mol |
IUPAC Name |
(1S,3R,6R,7S,9E,13S,15R,16S)-3,15-dimethyl-6-[(2S,3Z)-6-methylhepta-3,5-dien-2-yl]-12-oxatetracyclo[8.5.1.03,7.013,16]hexadec-9-ene-13,15-diol |
InChI |
InChI=1S/C25H38O3/c1-16(2)7-6-8-17(3)19-11-12-23(4)13-21-22-18(9-10-20(19)23)14-28-25(22,27)15-24(21,5)26/h6-9,17,19-22,26-27H,10-15H2,1-5H3/b8-6-,18-9-/t17-,19+,20-,21-,22+,23+,24+,25-/m0/s1 |
InChI Key |
IBUCSLMTZXQXRS-CNKIPQCUSA-N |
Isomeric SMILES |
C[C@@H](/C=C\C=C(C)C)[C@H]1CC[C@]2([C@H]1C/C=C\3/CO[C@@]4([C@H]3[C@H](C2)[C@](C4)(C)O)O)C |
Canonical SMILES |
CC(C=CC=C(C)C)C1CCC2(C1CC=C3COC4(C3C(C2)C(C4)(C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Azaspiro[3.3]heptane-1,6-dicarboxylic acid, 1-(1,1-dimethylethyl) ester](/img/structure/B12359967.png)
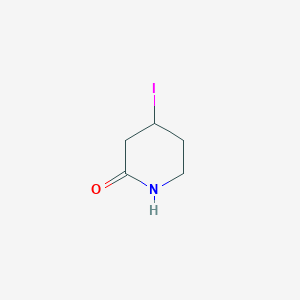

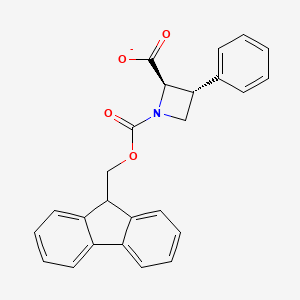
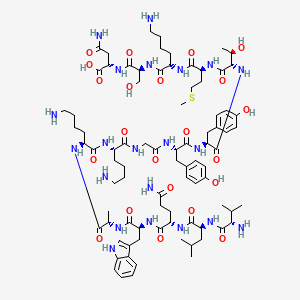

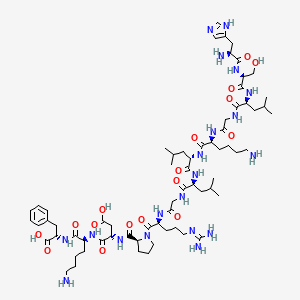
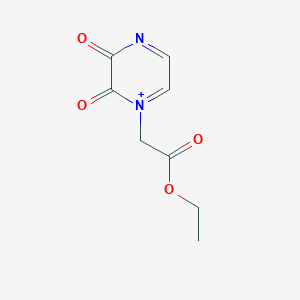
![Tert-butyl 2-methyl-4-oxo-4a,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B12360031.png)
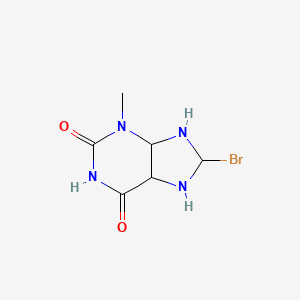
![Tert-butyl 3-amino-6,6-dimethyl-3a,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B12360051.png)

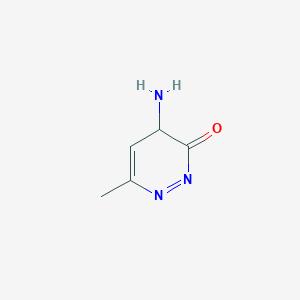
![9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5H-purin-6-one](/img/structure/B12360067.png)
